molecular formula C12H22O6 B056250 2-Hexenyl-beta-glucopyranoside CAS No. 117017-90-0

2-Hexenyl-beta-glucopyranoside

Cat. No. B056250
M. Wt: 262.3 g/mol
InChI Key: GZDNGWOBFHUEOM-BLYUPUKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hexenyl-beta-glucopyranoside is a natural compound that belongs to the class of glucosides. It is commonly found in various plants, fruits, and vegetables, such as cucumber, tomato, and apple. This compound has been extensively studied for its potential applications in the food and pharmaceutical industries due to its unique biochemical and physiological properties.

Scientific Research Applications

Synthesis and Chemical Studies

  • Chemoenzymatic Synthesis : A study demonstrated the successful chemoenzymatic synthesis of various glucopyranosides, including (Z)-3-hexenyl β-D-glucoside, a compound structurally similar to 2-hexenyl-beta-glucopyranoside, using immobilized β-glucosidase. This process highlights the potential for synthesizing structurally similar compounds for diverse applications (Akita et al., 2005).

  • Natural Occurrence and Structure Elucidation : In a study of Codonopsis javanica roots, a compound closely related to 2-hexenyl-beta-glucopyranoside was identified and structurally characterized. This indicates the natural occurrence of similar compounds in plant species, with potential applications in phytochemistry and natural product research (Phan et al., 2020).

Medicinal and Biological Research

  • Enzymatic Activity Studies : The enzymatic properties of various β-glucosidases have been explored using substrates like p-nitrophenyl β-glucopyranoside and other glucosides, providing insights into enzyme-substrate interactions and potential medical applications (Kytzia et al., 2004).

  • Pharmacological Effects : Studies on compounds like phenyl-β-D-glucopyranoside, structurally similar to 2-hexenyl-beta-glucopyranoside, have shown anti-inflammatory activities in specific cell models. This suggests potential therapeutic applications of structurally related compounds in treating inflammation and related diseases (Hwang & Lee, 2014).

Analytical Chemistry and Natural Product Research

  • Isolation from Natural Sources : Various studies have successfully isolated and identified glucoside compounds similar to 2-hexenyl-beta-glucopyranoside from different plant sources. These findings are significant for understanding the chemical diversity of plants and for the development of natural product-based applications (Mizutani et al., 1988).

  • Metabolomics Research : Metabolomics-oriented studies have involved the isolation and structural elucidation of compounds including glucopyranosides from plants like Arabidopsis thaliana. This contributes to a broader understanding of plant metabolomics and the role of glucosides in plant physiology (Nakabayashi et al., 2009).

properties

CAS RN

117017-90-0

Product Name

2-Hexenyl-beta-glucopyranoside

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(E)-hex-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C12H22O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h4-5,8-16H,2-3,6-7H2,1H3/b5-4+/t8-,9-,10+,11-,12-/m1/s1

InChI Key

GZDNGWOBFHUEOM-BLYUPUKHSA-N

Isomeric SMILES

CCC/C=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CCCC=CCOC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CCCC=CCOC1C(C(C(C(O1)CO)O)O)O

synonyms

2-hexenyl-beta-D-glucopyranoside (E)
2-hexenyl-beta-glucopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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